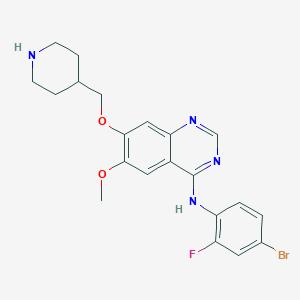
N-Desmethyl vandetanib
描述
N-Desmethyl vandetanib belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
作用机制
Target of Action
N-Desmethyl Vandetanib, a metabolite of Vandetanib, primarily targets the tyrosine kinases of the VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) families . These receptors play crucial roles in tumor angiogenesis and cell proliferation .
Mode of Action
this compound acts as a potent and selective inhibitor of its target tyrosine kinases . By inhibiting these kinases, it blocks intracellular signaling, angiogenesis, and cellular proliferation .
Biochemical Pathways
The inhibition of VEGFR, EGFR, and RET tyrosine kinases disrupts the VEGFR- and EGFR-dependent signaling pathways, which are clinically validated pathways in cancer, including non-small-cell lung cancer . RET activity is particularly important in some types of thyroid cancer .
Pharmacokinetics
this compound is primarily produced by the CYP3A4 enzyme and is detected in plasma, urine, and feces . It has a slow absorption rate with a time to peak of 6 hours . The elimination half-life is approximately 19 days , indicating a slow elimination process.
Result of Action
The inhibition of the targeted tyrosine kinases by this compound leads to a disruption in tumor angiogenesis and cell proliferation . This results in a significant clinical benefit, including an improvement in progression-free survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs known to prolong the QT interval can increase the risk of QT prolongation, a known adverse event associated with Vandetanib . Additionally, Vandetanib’s bioavailability can be affected by the patient’s renal function, with increased exposure observed in subjects with moderate and severe renal impairment .
生化分析
Biochemical Properties
N-Desmethyl Vandetanib interacts with various enzymes and proteins. It is primarily produced by the enzyme CYP3A4 . It also interacts with VEGFRs (KDR and Flt-1), EGFR, and basic fibroblast growth factor receptor, inhibiting their activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to and inhibits the activity of VEGFRs, EGFR, and basic fibroblast growth factor receptor . This can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been detected in plasma, urine, and feces, indicating its stability and degradation over time
Metabolic Pathways
This compound is involved in metabolic pathways mediated by the enzyme CYP3A4 . It may also interact with other enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Given its detection in plasma, urine, and feces, it is likely that it is transported and distributed within the body .
属性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPERSEGREUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416177 | |
| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338992-12-4 | |
| Record name | N-Desmethyl vandetanib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338992124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL VANDETANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I43R5TNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions N-Desmethyl Vandetanib as a major metabolite of Vandetanib. How does the presence of this metabolite in liver tissue compare to Vandetanib itself after Vandetanib-eluting Radiopaque Beads (VERB) administration?
A1: The study found that both Vandetanib and its metabolite, this compound, were present in the treated liver sections of swine 30 days after VERB administration. The levels of both compounds were above the in vitro IC50 for biological effectiveness []. This suggests that this compound may also contribute to the therapeutic effect of VERB, although further research is needed to confirm its specific activity. At 90 days post-administration, both Vandetanib and this compound were still detectable in the treated liver tissue, but near or below the limit of quantification in untreated sections []. This finding highlights the sustained release capability of VERB and the persistence of both Vandetanib and its metabolite in the targeted tissue.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
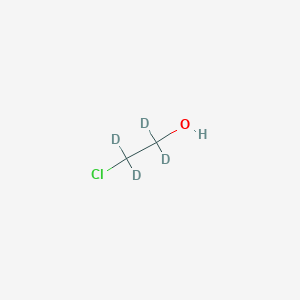
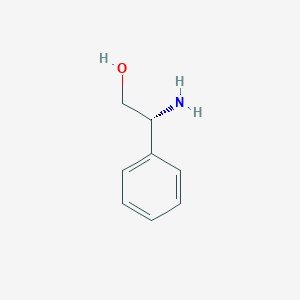

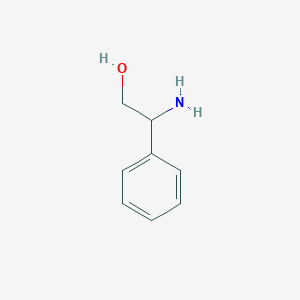
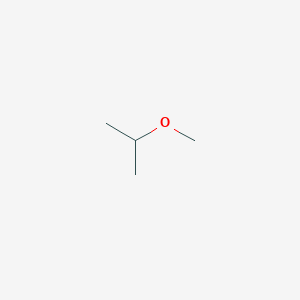
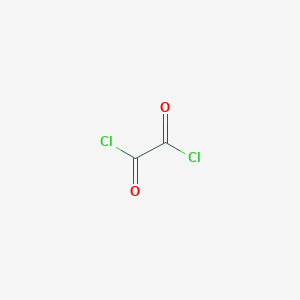

![5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B122119.png)
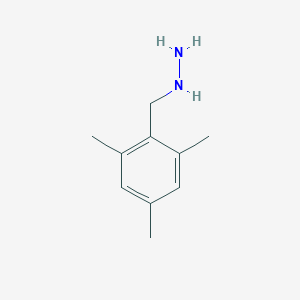

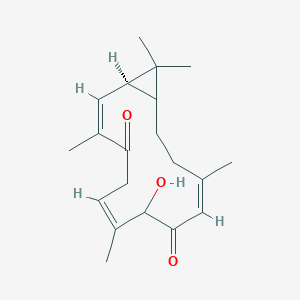
![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
